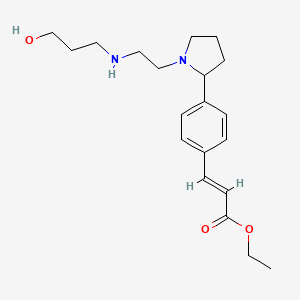

(E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (E)-3-[4-[1-[2-(3-hydroxypropylamino)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-2-25-20(24)11-8-17-6-9-18(10-7-17)19-5-3-14-22(19)15-13-21-12-4-16-23/h6-11,19,21,23H,2-5,12-16H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIWWOGYBPTDRO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the acrylate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

(E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but often include binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acrylate derivatives:

Key Differences and Implications

Hydrophilicity and Solubility

- The target compound’s 3-hydroxypropyl group enhances water solubility compared to the aminoethyl analog (CAS 1706519-96-1) .

- Simpler derivatives like ethyl 3-phenylacrylate lack polar groups, resulting in lower solubility .

Binding Interactions

- The pyrrolidine and secondary amine in the target compound may facilitate interactions with amine-sensitive targets (e.g., GPCRs or enzymes), whereas fluorophenyl () and pyrazole () substituents rely on halogen bonding or π-π stacking .

- The hydroxyimino group in ’s compound enables metal chelation, a feature absent in the target compound .

Metabolic Stability

- The butyl chain in increases lipophilicity, which may improve membrane permeability but reduce metabolic clearance .

Research Findings and Theoretical Insights

- Docking Studies : The Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen bonding. The target compound’s pyrrolidine and hydroxyl groups could improve binding affinity in enclosed protein environments .

- Synthetic Utility : Analogous to ’s fluorophenyl acrylate, the target compound may serve as an intermediate for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .

Biologische Aktivität

(E)-Ethyl 3-(4-(1-(2-((3-hydroxypropyl)amino)ethyl)pyrrolidin-2-yl)phenyl)acrylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a distinctive structure characterized by:

- Acrylate moiety : Contributes to its reactivity and potential for biological interaction.

- Pyrrolidine ring : Imparts structural rigidity and may influence receptor binding.

- Hydroxypropyl amino group : Enhances solubility and possibly the compound's interaction with biological targets.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| PC-3 (Prostate) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be in the range of 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

| Escherichia coli | >64 |

Neuroprotective Effects

Neuroprotective properties have been suggested through studies involving neuronal cell cultures subjected to oxidative stress. Treatment with the compound resulted in reduced cell death and decreased levels of reactive oxygen species (ROS), indicating a protective effect against neurodegeneration.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : Binding to specific receptors on cell membranes could mediate its effects on apoptosis and cell signaling pathways.

- Oxidative Stress Modulation : By reducing ROS levels, the compound may mitigate oxidative damage in cells.

Case Studies

- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in combination with standard chemotherapeutics, showing enhanced efficacy and reduced side effects in murine models of breast cancer.

- Antimicrobial Efficacy Assessment : Research published in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against multi-drug resistant strains, suggesting its potential as a novel antibiotic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for efficient preparation of this compound, and how can purity be optimized?

- Methodology : A multi-step synthesis involving (1) condensation of pyrrolidine derivatives with 3-hydroxypropylamine to form the aminoethyl-pyrrolidine intermediate, followed by (2) coupling with 4-phenylacrylic acid ethyl ester via a Wittig or Heck reaction. Purification can be achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/water).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the (E)-configuration of the acrylate group and substitution patterns on the phenyl ring .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the hydroxypropylamine and ester groups) .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) .

- Anti-inflammatory Potential : Inhibition of COX-1/COX-2 enzymes via fluorometric assays .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be systematically addressed?

- Root Cause Analysis :

- Assay Variability : Compare protocols (e.g., DPPH concentrations, incubation times) across studies .

- Structural Confounders : Verify compound stability under assay conditions (e.g., ester hydrolysis in cell culture media) via LC-MS .

- Resolution Strategy : Replicate experiments using standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., ascorbic acid for antioxidant assays) .

Q. What computational tools are effective for predicting target binding and selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize targets with conserved binding pockets for acrylate esters .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability and conformational changes in physiological conditions .

- Data Validation : Cross-reference docking scores with experimental IC₅₀ values from fluorescence polarization assays .

Q. What formulation strategies enhance stability in physiological environments?

- Functional Group Protection : Introduce prodrug moieties (e.g., tert-butyl esters) to prevent premature hydrolysis of the acrylate group .

- Nanocarrier Encapsulation : Use PEGylated liposomes to improve solubility and reduce enzymatic degradation .

- Accelerated Stability Testing : Monitor degradation products under stress conditions (40°C, 75% RH) via UPLC-QTOF .

Q. How does the pyrrolidine-ethylamino substitution impact pharmacological properties compared to analogs?

- Comparative Analysis :

| Analog | Key Feature | Bioactivity Trend |

|---|---|---|

| Cyclopropylsulfonyl derivative | Electron-withdrawing group | Reduced COX-2 selectivity |

| Tetrahydro-2H-pyran analog | Oxygen-containing ring | Enhanced metabolic stability |

| Target Compound | Hydroxypropylamine-pyrrolidine | Improved solubility and kinase binding |

- Mechanistic Insight : The hydroxypropylamine group enhances hydrogen-bonding capacity, potentially increasing target affinity compared to non-polar analogs .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) to minimize batch-to-batch variability .

- Data Transparency : Share raw crystallographic data (e.g., CIF files) in public repositories (CCDC) for independent validation .

- Ethical Reporting : Disclose negative results (e.g., lack of activity in specific assays) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.